3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride
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Overview
Description
“3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride” is a chemical compound with the CAS Number: 2174001-60-4 . It has a molecular weight of 172.61 . The compound is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, imidazole compounds in general have been synthesized using various methods . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Cyclobutane-Containing Compounds
Cyclobutane-containing alkaloids, which share structural similarities with 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride, have been isolated from various terrestrial and marine species. These compounds exhibit a wide range of biological activities, including antimicrobial, antibacterial, antitumor effects, and more. The review by Sergeiko et al. (2008) highlights the significance of these alkaloids in drug discovery, emphasizing their role as a valuable source of leads for developing new therapeutic agents (Sergeiko et al., 2008).
Imidazole Derivatives
Imidazole and its derivatives, closely related to this compound, have shown a wide range of pharmacological potentials. These compounds have been utilized extensively due to their low toxicity, cost-effectiveness, and environmental friendliness, especially as corrosion inhibitors in various industries. The review by Sriplai and Sombatmankhong (2023) compiles comprehensive information on imidazoline and imidazole derivatives used as corrosion inhibitors, highlighting their effectiveness, chemical structures, synthesis processes, and characterisation in the petroleum industry (Sriplai & Sombatmankhong, 2023).
Antimicrobial Activities
The antimicrobial properties of imidazole, as a core structure also present in this compound, have been extensively reviewed. Imidazole compounds are key raw materials for the pharmaceutical industry in manufacturing antifungal drugs like ketoconazole and clotrimazole. These compounds' efficacy against microbial resistance makes them crucial in developing treatments against new strains of organisms, as discussed in a literature review on the antimicrobial activities of imidazole (American Journal of IT and Applied Sciences Research, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for “3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride” were not found, imidazole compounds in general have become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds make them a promising area for future research .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)cyclobutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-6-3-5(4-6)7-8-1-2-9-7;/h1-2,5H,3-4H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMQCEUJOYWWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-60-4 |
Source
|
Record name | 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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